

# Application Notes and Protocols for LM-021 Cell Culture

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## Compound of Interest

Compound Name: LM-021

Cat. No.: B1395557

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The **LM-021** cell line is a robust, adherent cell line suitable for a variety of in vitro studies, including drug screening, signaling pathway analysis, and protein expression. This document provides detailed protocols for the successful culture and maintenance of the **LM-021** cell line, including thawing, subculturing, and cryopreservation. Adherence to these protocols will ensure reproducible results and maintain the integrity of the cell line.

## Quantitative Data Summary

The following tables provide a summary of key quantitative data for the culture of **LM-021** cells.

Table 1: Recommended Seeding Densities

Culture Vessel	Surface Area (cm <sup>2</sup> )	Seeding Density (cells/cm <sup>2</sup> )	Total Seeding Volume (mL)
6-well plate	9.6	$1.5 \times 10^4$	2
10 cm dish	55	$1.2 \times 10^4$	10
T-25 flask	25	$1.2 \times 10^4$	5
T-75 flask	75	$1.2 \times 10^4$	15

Table 2: Growth Characteristics

Parameter	Value
Doubling Time	Approx. 24 hours
Morphology	Epithelial-like, adherent
Confluency for Subculture	80-90%
Subculture Ratio	1:3 to 1:6

Table 3: Cryopreservation Media Composition

Component	Final Concentration
Complete Growth Medium	90%
Dimethyl Sulfoxide (DMSO)	10%

## Experimental Protocols

### Thawing of Cryopreserved LM-021 Cells

This protocol describes the procedure for reviving cryopreserved **LM-021** cells.

Materials:

- Cryovial of **LM-021** cells
- Complete Growth Medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
- 37°C water bath
- 15 mL conical tube
- Serological pipettes
- Culture vessel (e.g., T-75 flask)
- Centrifuge

#### Procedure:

- Pre-warm the Complete Growth Medium to 37°C.
- Quickly thaw the cryovial of cells by partially immersing it in the 37°C water bath. Do not submerge the cap.
- Once only a small ice crystal remains, remove the vial from the water bath and decontaminate it with 70% ethanol.
- Aseptically transfer the contents of the vial to a 15 mL conical tube containing 9 mL of pre-warmed Complete Growth Medium.
- Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells.
- Aspirate the supernatant, being careful not to disturb the cell pellet.
- Gently resuspend the cell pellet in 15 mL of fresh, pre-warmed Complete Growth Medium.
- Transfer the cell suspension to a T-75 culture flask.
- Incubate at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Change the medium after 24 hours to remove any residual DMSO.

## Routine Subculture of Adherent LM-021 Cells

This protocol outlines the steps for passaging **LM-021** cells to maintain them in an exponential growth phase.

#### Materials:

- Confluent flask of **LM-021** cells
- Complete Growth Medium
- Phosphate-Buffered Saline (PBS), Ca<sup>2+</sup>/Mg<sup>2+</sup>-free
- 0.25% Trypsin-EDTA

- 15 mL conical tubes
- Serological pipettes
- New culture vessels
- Hemocytometer or automated cell counter

Procedure:

- Aspirate the culture medium from the flask.
- Wash the cell monolayer once with PBS to remove any remaining serum.
- Add a sufficient volume of 0.25% Trypsin-EDTA to cover the cell monolayer (e.g., 2 mL for a T-75 flask).
- Incubate at 37°C for 3-5 minutes, or until the cells detach.
- Neutralize the trypsin by adding at least an equal volume of Complete Growth Medium.
- Gently pipette the cell suspension up and down to create a single-cell suspension.
- Transfer the cell suspension to a 15 mL conical tube.
- Perform a cell count using a hemocytometer or automated cell counter.
- Seed new culture vessels at the recommended density (see Table 1).
- Add the appropriate volume of pre-warmed Complete Growth Medium to the new vessels.
- Incubate at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.

## Cryopreservation of LM-021 Cells

This protocol describes how to freeze **LM-021** cells for long-term storage.

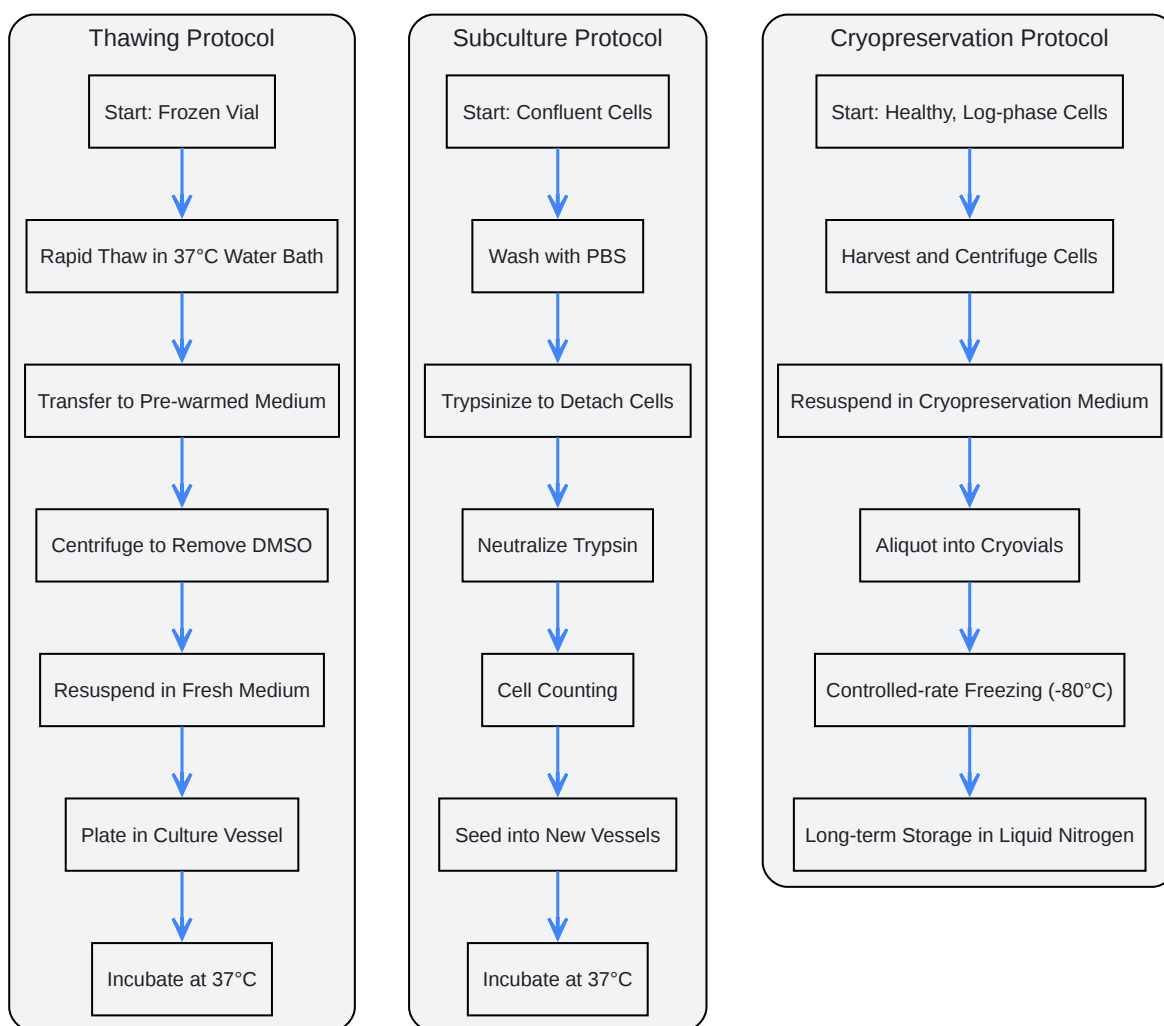
Materials:

- **LM-021** cells at 80-90% confluency
- Complete Growth Medium
- Cryopreservation Medium (90% Complete Growth Medium, 10% DMSO)
- 0.25% Trypsin-EDTA
- 15 mL conical tubes
- Cryovials
- Controlled-rate freezing container

Procedure:

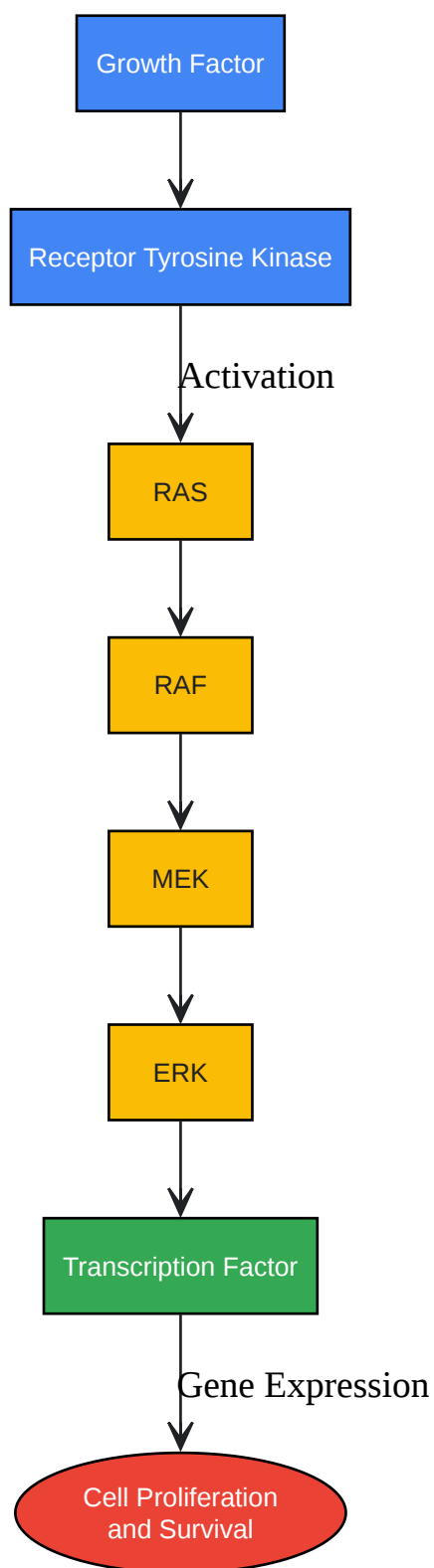
- Follow steps 1-7 of the subculture protocol to obtain a single-cell suspension.
- Centrifuge the cell suspension at 200 x g for 5 minutes.
- Aspirate the supernatant and resuspend the cell pellet in cold Cryopreservation Medium at a concentration of  $1 \times 10^6$  to  $5 \times 10^6$  cells/mL.
- Aliquot 1 mL of the cell suspension into each cryovial.
- Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.
- For long-term storage, transfer the cryovials to the vapor phase of a liquid nitrogen freezer.

## Visualizations



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Caption: Experimental workflow for **LM-021** cell culture.



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Caption: Hypothetical signaling pathway in **LM-021** cells.

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